Cyclopentadienyl(dimethyl fumarate)(triethyl phosphite)cobalt(I)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

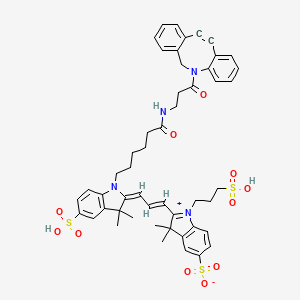

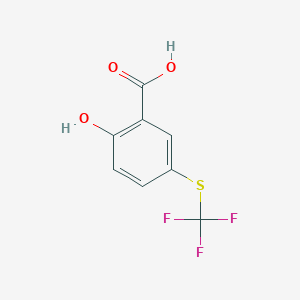

“Cyclopentadienyl(dimethyl fumarate)(triethyl phosphite)cobalt(I)” is a complex compound with the molecular formula C17H28CoO7P . It is also known by the synonym "[CpCo (dimethyl fumarate) [P (OEt) 3]]" . The compound appears as a light yellow to brown powder or crystal .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s noted that it has been used as a catalyst for [2+2+2] cycloaddition reactions .Physical And Chemical Properties Analysis

This compound is a solid at 20°C and should be stored under inert gas due to its sensitivity to air and moisture . The cobalt content of the compound ranges from 12.8 to 14.3% .Applications De Recherche Scientifique

Transition-Metal-Based Phosphors for OLEDs

Cyclopentadienyl(dimethyl fumarate)(triethyl phosphite)cobalt(I) falls into the category of transition-metal-based phosphors with cyclometalating ligands, which have demonstrated significant potential in the development of organic light-emitting diodes (OLEDs). These phosphorescent complexes are highly emissive in both fluid and solid states at room temperature. The fine adjustment of ligand-centered pi-pi* electronic transitions allows for the tuning of emission wavelength across the visible spectrum. The incorporation of various cyclometalating groups, including aromatic C-H or azolic N-H fragments, along with adjacent donor fragments, enables the creation of a diverse range of highly emissive phosphors. These materials find extensive applications in phosphorescent displays and illumination devices, paving the way for advancements in OLED technology (Chi & Chou, 2010).

Environmental Impact and Risk Assessment

The environmental behavior of cobalt, as a component of such complexes, has been studied in the context of its impact on terrestrial food chains. Cobalt is introduced into the environment through various anthropogenic activities, including industrial processes that utilize cobalt compounds. The review on cobalt's environmental chemistry, fate, transport, and toxicology highlights its potential for bioaccumulation and food chain accumulation. Understanding the environmental impacts of cobalt and its compounds is crucial for assessing the risks associated with their widespread use in industrial applications, including those involving cyclopentadienyl(dimethyl fumarate)(triethyl phosphite)cobalt(I) (Gál et al., 2008).

Catalysis and Hydroprocessing

Transition metal phosphides, including cobalt-based catalysts, have emerged as promising materials for hydroprocessing technology, relevant to the energy sector. These catalysts exhibit high activity and stability, advantageous for hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) processes. The unique physical and electronic properties of transition metal phosphides contribute to their exceptional performance in catalytic applications. This includes their application in the processing of difficult heteroaromatics and substituted nitrogen compounds, highlighting their potential in refining and environmental remediation efforts (Oyama et al., 2009).

Biomedical Applications

Cobalt and cobalt oxide nanoparticles, potentially derivable from cobalt-containing complexes like cyclopentadienyl(dimethyl fumarate)(triethyl phosphite)cobalt(I), have been explored for various biomedical applications. These include antimicrobial, antifungal, anticancer, and wound healing applications, among others. The unique properties of cobalt nanoparticles, such as their antioxidant and anti-inflammatory effects, make them suitable for a wide range of biomedical uses. This highlights the potential of cobalt-containing compounds in advancing medical treatments and health care technologies (Waris et al., 2021).

Safety and Hazards

“Cyclopentadienyl(dimethyl fumarate)(triethyl phosphite)cobalt(I)” is suspected of causing cancer (H351) according to safety data . Precautions include avoiding handling until all safety measures have been read and understood (P202), obtaining special instructions before use (P201), and wearing protective gloves/clothing/eye protection/face protection (P280). If exposed or concerned, medical advice should be sought (P308 + P313). The compound should be stored locked up (P405) and disposed of at an approved waste disposal plant (P501) .

Propriétés

IUPAC Name |

cobalt;cyclopenta-1,3-diene;dimethyl (E)-but-2-enedioate;triethyl phosphite |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4.C6H15O3P.C5H5.Co/c1-9-5(7)3-4-6(8)10-2;1-4-7-10(8-5-2)9-6-3;1-2-4-5-3-1;/h3-4H,1-2H3;4-6H2,1-3H3;1-5H;/q;;-1;/b4-3+;;; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYIFSIDJPRYDZ-FHJHGPAASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(OCC)OCC.COC(=O)C=CC(=O)OC.[CH-]1C=CC=C1.[Co] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(OCC)OCC.COC(=O)/C=C/C(=O)OC.[CH-]1C=CC=C1.[Co] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28CoO7P- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6292475.png)

![Methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B6292484.png)

![Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether](/img/structure/B6292508.png)